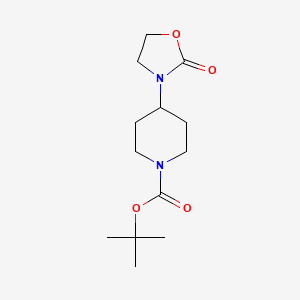![molecular formula C8H12O2 B13487610 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic ketone with a hydroxymethyl group attached to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method involves the copper(I)-catalyzed photocycloaddition of 2,2-dimethyl-4-pentenal with allyl alcohol under specific conditions . The reaction is carried out in the presence of p-toluenesulfonic acid monohydrate and p-cymene as a solvent. The mixture is heated and stirred for an extended period, followed by distillation to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)bicyclo[3.2.0]heptan-2-one.
Reduction: Formation of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be compared with other bicyclic ketones:
Bicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with similar structural features but different functional groups and applications.
Bicyclo[3.1.1]heptan-2-one (Nopinone): Another bicyclic ketone with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for diverse applications.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[2.2.1]heptan-2-one (Camphor)
- Bicyclo[3.1.1]heptan-2-one (Nopinone)
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-4-3-6(8)1-2-7(8)10/h6,9H,1-5H2 |
InChI-Schlüssel |
LBGLYMFBQFZYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)




![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
